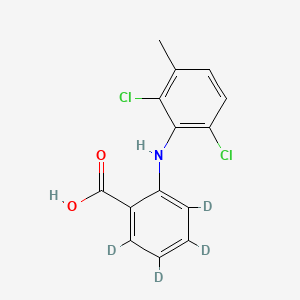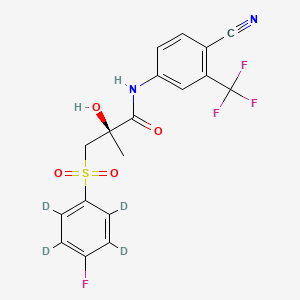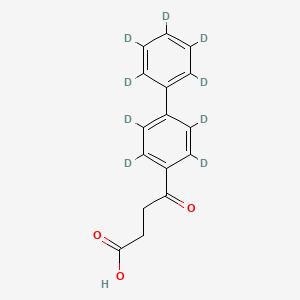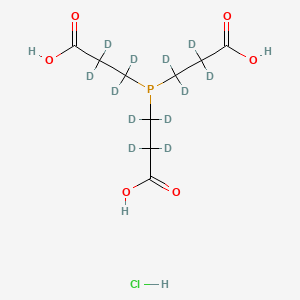
Homoharringtonine-13C,d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Homoharringtonine-13C,d3 is a derivative of homoharringtonine, a plant alkaloid extracted from the Cephalotaxus species. Homoharringtonine has been widely studied for its anticancer properties, particularly in the treatment of hematological malignancies such as chronic myeloid leukemia and acute myeloid leukemia . The isotopically labeled version, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of homoharringtonine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Homoharringtonine is typically synthesized from cephalotaxine, which is extracted from the Cephalotaxus plant. The synthesis involves several steps, including esterification and selective reduction reactions . The isotopic labeling of Homoharringtonine-13C,d3 involves the incorporation of carbon-13 and deuterium atoms at specific positions in the molecule. This is achieved through the use of isotopically labeled reagents during the synthesis process.
Industrial Production Methods
Industrial production of homoharringtonine involves large-scale extraction of cephalotaxine from Cephalotaxus plants, followed by chemical synthesis to produce homoharringtonine . The isotopically labeled version, this compound, is produced in specialized facilities equipped to handle isotopic labeling and ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Homoharringtonine-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols .
Aplicaciones Científicas De Investigación
Homoharringtonine-13C,d3 is used in various scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactivity of homoharringtonine.
Biology: It is used to investigate the biological effects of homoharringtonine on cellular processes.
Mecanismo De Acción
Homoharringtonine-13C,d3 exerts its effects by inhibiting protein synthesis in cancer cells. It binds to the ribosome and prevents the elongation of the nascent peptide chain, leading to the inhibition of protein synthesis . This results in the induction of apoptosis and the inhibition of cell proliferation. The molecular targets of homoharringtonine include various proteins involved in the regulation of cell growth and survival, such as Mcl-1 and Bcl-2 .
Comparación Con Compuestos Similares
Homoharringtonine-13C,d3 is similar to other plant alkaloids, such as harringtonine and cephalotaxine, which are also derived from the Cephalotaxus species . homoharringtonine has a unique methylene group in its side chain, which distinguishes it from harringtonine . This structural difference contributes to its distinct pharmacological properties and therapeutic potential. Other similar compounds include omacetaxine, a semisynthetic form of homoharringtonine, which has been approved for the treatment of chronic myeloid leukemia .
Propiedades
Número CAS |
1217626-64-6 |
|---|---|
Fórmula molecular |
C29H39NO9 |
Peso molecular |
549.64 |
InChI |
InChI=1S/C29H39NO9/c1-27(2,33)8-5-10-29(34,16-23(31)36-4)26(32)39-25-22(35-3)15-28-9-6-11-30(28)12-7-18-13-20-21(38-17-37-20)14-19(18)24(25)28/h13-15,24-25,33-34H,5-12,16-17H2,1-4H3/t24-,25-,28+,29-/m1/s1/i3+1D3 |
Clave InChI |
HYFHYPWGAURHIV-UASUQEDRSA-N |
SMILES |
CC(C)(CCCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O |
Sinónimos |
Cephalotaxine-13C,d3 4-Methyl (2R)-2-Hydroxy-2-(4-hydroxy-4-methylpentyl)butanedioate (Ester); CGX 635-13C,d3 ; Ceflatonin-13C,d3; NSC 141633-13C,d3; Omacetaxine Mepesuccinate-13C,d3; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid;hydrochloride](/img/structure/B564376.png)






